molecular formula C30H46O4 B081584 Virgatic acid CAS No. 14356-51-5

Virgatic acid

Cat. No.: B081584
CAS No.: 14356-51-5
M. Wt: 470.7 g/mol
InChI Key: IZWBODJDDBCDFA-DXEZAUPJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of virgatic acid typically involves the extraction from plant sources. The aerial parts of Salvia virgata are commonly used for this purpose . The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, which is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction from plant materials followed by purification processes. The use of biotechnological methods, such as plant cell cultures, could also be explored for the sustainable production of this compound.

Chemical Reactions Analysis

Types of Reactions: Virgatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the carboxy, hydroxy, and oxo groups .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the oxo group to a hydroxy group.

    Substitution: Nucleophilic substitution reactions can occur at the β-hydroxy group, using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Virgatic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties.

Properties

IUPAC Name

(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWBODJDDBCDFA-DXEZAUPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14356-51-5
Record name Virgatic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRGATIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the ecological significance of Virgatic acid in Salvia plants?

A1: this compound, a triterpene found in Salvia species, acts as a singlet oxygen quencher. [] This quenching ability, attributed to a charge-transfer energy transfer mechanism, is suggested to protect Salvia plants from photooxygenation, a damaging process caused by singlet oxygen. []

Q2: What other compounds have been identified alongside this compound in Momordica cochinchinensis Spreng.?

A2: Besides this compound (also referred to as Momordic acid in the provided abstract), previous research on Momordica cochinchinensis Spreng. led to the isolation of oleanolic acid, its derivative momordic acid (1-oxo-oleanolic acid), and a steroid compound called bessisterol. [] Additionally, a diterpene named columbin, typically found in the Menispermaceae family, has been identified in the roots of this plant. []

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